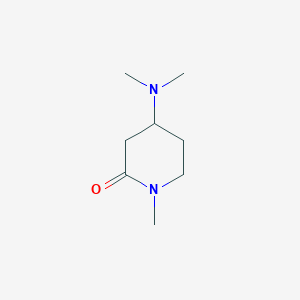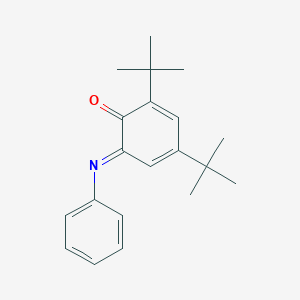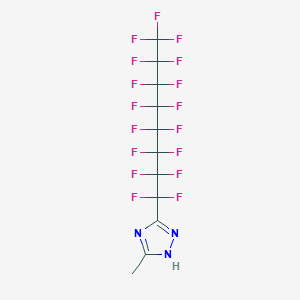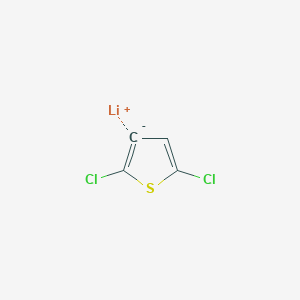![molecular formula C56H85FN2O2 B15161962 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline CAS No. 847871-66-3](/img/structure/B15161962.png)
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is a fluorinated quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of Fluorine: Fluorine atoms can be introduced into the quinoxaline core through electrophilic fluorination reactions.
Attachment of Octadecyloxyphenyl Groups: The octadecyloxyphenyl groups can be attached to the quinoxaline core via Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Green chemistry principles and cost-effective methods are often employed to ensure sustainable and economical production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the fluorine and octadecyloxy groups, resulting in different chemical and physical properties.
6,7-Difluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline: Contains an additional fluorine atom, which can further alter its properties.
Uniqueness
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is unique due to the presence of both fluorine and octadecyloxyphenyl groups, which enhance its chemical stability, lipophilicity, and potential biological activity .
Eigenschaften
CAS-Nummer |
847871-66-3 |
|---|---|
Molekularformel |
C56H85FN2O2 |
Molekulargewicht |
837.3 g/mol |
IUPAC-Name |
6-fluoro-2,3-bis(4-octadecoxyphenyl)quinoxaline |
InChI |
InChI=1S/C56H85FN2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45-60-51-40-35-48(36-41-51)55-56(59-54-47-50(57)39-44-53(54)58-55)49-37-42-52(43-38-49)61-46-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44,47H,3-34,45-46H2,1-2H3 |
InChI-Schlüssel |
XQVVFIHKEOROBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)

![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)







![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
